![molecular formula C11H12F3NO B14296358 1-[3-(Trifluoromethyl)anilino]butan-2-one CAS No. 113940-08-2](/img/structure/B14296358.png)
1-[3-(Trifluoromethyl)anilino]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)anilino]butan-2-one is an organic compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a butan-2-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)anilino]butan-2-one typically involves the reaction of 3-(trifluoromethyl)aniline with butan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a halogenated butan-2-one in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Trifluoromethyl)anilino]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)anilino]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-[3-(Trifluoromethyl)anilino]butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(Trifluoromethyl)anilino]propan-2-one
- 1-[3-(Trifluoromethyl)anilino]pentan-2-one
- 1-[3-(Trifluoromethyl)anilino]hexan-2-one
Uniqueness
1-[3-(Trifluoromethyl)anilino]butan-2-one is unique due to its specific combination of the trifluoromethyl group and the butan-2-one structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Eigenschaften
CAS-Nummer |
113940-08-2 |
|---|---|
Molekularformel |
C11H12F3NO |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)anilino]butan-2-one |
InChI |
InChI=1S/C11H12F3NO/c1-2-10(16)7-15-9-5-3-4-8(6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 |
InChI-Schlüssel |
JTMMCSWOPJOAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CNC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



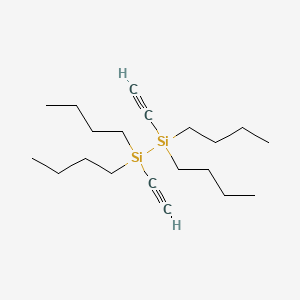
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
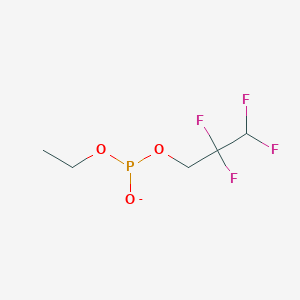
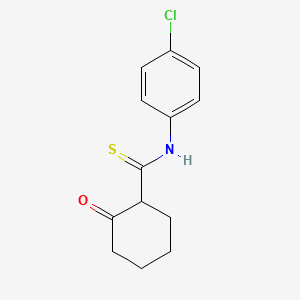
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
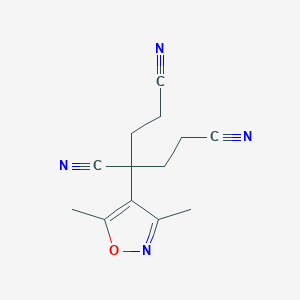
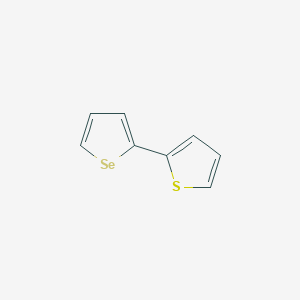
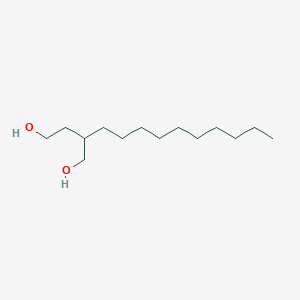
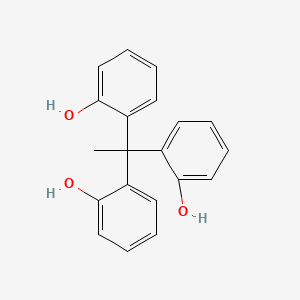
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
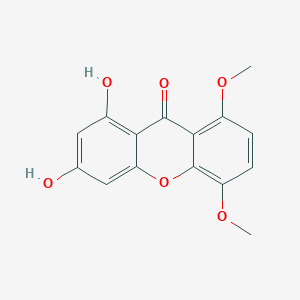
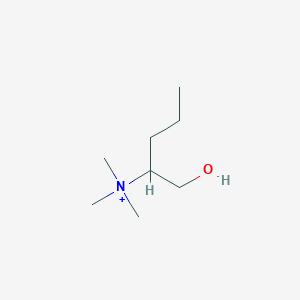
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
